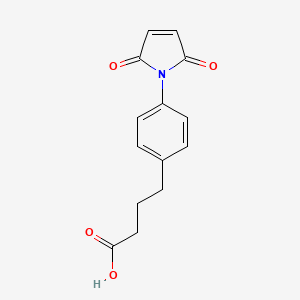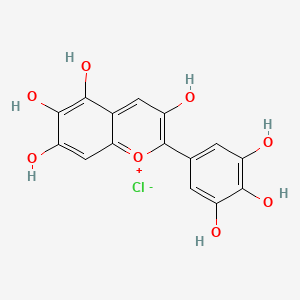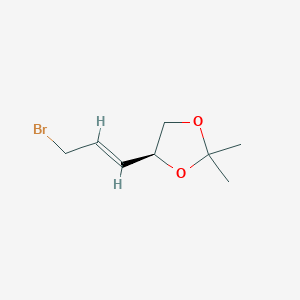
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate is a chiral epoxide compound with significant applications in organic synthesis and pharmaceutical research. Its unique structure, featuring an oxirane ring and a formyl group, makes it a valuable intermediate in the synthesis of various complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate typically involves the epoxidation of an appropriate precursor. One common method is the reaction of ethyl (2R,3S)-3-hydroxy-2-methylbutanoate with a suitable oxidizing agent, such as m-chloroperoxybenzoic acid, under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow microreactor systems, which offer enhanced control over reaction parameters and scalability . These systems allow for efficient and sustainable synthesis by minimizing waste and optimizing reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl (2R,3S)-3-carboxy-3-methyloxirane-2-carboxylate.
Reduction: Ethyl (2R,3S)-3-hydroxy-3-methyloxirane-2-carboxylate.
Substitution: Various substituted oxiranes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate involves its interaction with nucleophiles, leading to ring-opening reactions. The oxirane ring is highly strained, making it susceptible to nucleophilic attack. The formyl group can also participate in various chemical transformations, contributing to the compound’s reactivity .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl (2R,3S)-3-hydroxy-2-methylbutanoate: A precursor in the synthesis of ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate.
Ethyl (2R,3S)-3-phenylglycidate: Another chiral epoxide with applications in pharmaceutical synthesis.
(2R,3S)-2,3-Butanediol: A diol with similar stereochemistry and applications in organic synthesis.
Uniqueness
This compound is unique due to its combination of an oxirane ring and a formyl group, which imparts distinct reactivity and makes it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C7H10O4 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
ethyl (2R,3S)-3-formyl-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C7H10O4/c1-3-10-6(9)5-7(2,4-8)11-5/h4-5H,3H2,1-2H3/t5-,7+/m0/s1 |
Clave InChI |
BRZJHJPCBBQBSY-CAHLUQPWSA-N |
SMILES isomérico |
CCOC(=O)[C@H]1[C@@](O1)(C)C=O |
SMILES canónico |
CCOC(=O)C1C(O1)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzo[g]pteridine-2,4(1H,3H)-dione, 5-acetyl-9-bromo-5,10-dihydro-3,7,8,10-tetramethyl-](/img/structure/B13815186.png)
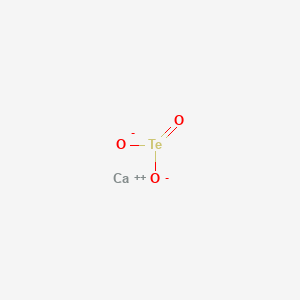

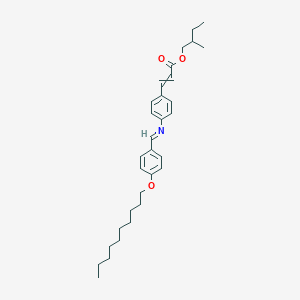

![3-Ethyl-2-[(3-([3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]methyl)-5,5-dimethyl-2-cyclohexen-1-ylidene)methyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13815216.png)
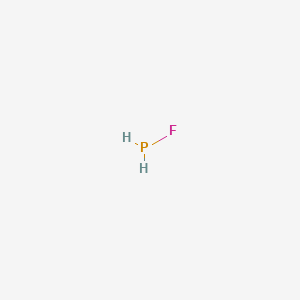

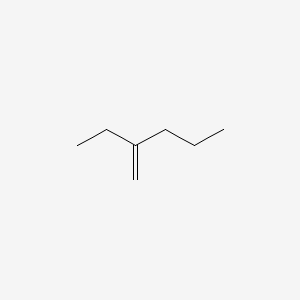
![5-[2-[2-(4-methoxyphenyl)propan-2-ylamino]-1-oxidanyl-ethyl]-8-oxidanyl-1H-quinolin-2-one](/img/structure/B13815232.png)

